molecular formula C13H18N2OS B8048664 2,7-Diazaspiro[4.5]decan-7-yl(thiophen-3-yl)methanone

2,7-Diazaspiro[4.5]decan-7-yl(thiophen-3-yl)methanone

Cat. No.: B8048664
M. Wt: 250.36 g/mol
InChI Key: AVRSQTFOGJXQMW-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[4.5]decan-7-yl(thiophen-3-yl)methanone is a chemical compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure. This compound features a spirocyclic framework with a nitrogen atom at the 2 and 7 positions, and a thiophene ring attached to the 7-position carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazaspiro[4.5]decan-7-yl(thiophen-3-yl)methanone typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process, and the reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,7-Diazaspiro[4.5]decan-7-yl(thiophen-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2,7-Diazaspiro[4

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anti-inflammatory properties.

  • Medicine: The compound's derivatives have shown promise in the development of new therapeutic agents for various diseases.

  • Industry: Its unique structure and reactivity make it a valuable intermediate in the synthesis of materials with specific properties.

Mechanism of Action

2,7-Diazaspiro[4.5]decan-7-yl(thiophen-3-yl)methanone can be compared with other similar compounds, such as 1-thia-4,8-diazaspiro[4.5]decan-3-one and its derivatives. These compounds share a similar spirocyclic structure but differ in the substituents attached to the spirocyclic core. The unique features of this compound, such as the presence of the thiophene ring, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-thia-4,8-diazaspiro[4.5]decan-3-one

  • 8-benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one

  • 8-benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one

  • 4,8-dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

  • 8-benzyl-4-[3-(dibutylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one

Properties

IUPAC Name

2,7-diazaspiro[4.5]decan-7-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c16-12(11-2-7-17-8-11)15-6-1-3-13(10-15)4-5-14-9-13/h2,7-8,14H,1,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRSQTFOGJXQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CN(C1)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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